molecular formula C8H7NOS B091653 4-Oxo-4-thiophen-2-ylbutanenitrile CAS No. 17960-38-2

4-Oxo-4-thiophen-2-ylbutanenitrile

Cat. No.: B091653
CAS No.: 17960-38-2
M. Wt: 165.21 g/mol
InChI Key: RBXODNAKMVHVJB-UHFFFAOYSA-N
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Description

4-Oxo-4-thiophen-2-ylbutanenitrile is an organic compound with the molecular formula C8H7NOS It is characterized by the presence of a thiophene ring, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-4-thiophen-2-ylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with acrylonitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-thiophen-2-ylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The thiophene ring can undergo substitution reactions, introducing new functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products: The products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing new compounds with desired properties.
  • Reactivity: The presence of the thiophene ring enables electrophilic aromatic substitution reactions, which are crucial for synthesizing heterocyclic compounds.

2. Biological Activity:

  • Drug Development: Derivatives of 4-Oxo-4-thiophen-2-ylbutanenitrile are being investigated for their biological activity, particularly in drug discovery. Compounds with similar structures have shown promise as inhibitors of enzymes related to metabolic diseases like type 2 diabetes .
  • Mechanism of Action: The compound may interact with various molecular targets due to its structural features, potentially inhibiting specific enzymes or binding to receptors involved in cellular processes.

3. Material Science:

  • Polymer Production: this compound can be incorporated into polymer matrices to enhance specific properties such as thermal stability and electrical conductivity. Its thiophene moiety is particularly useful in creating conductive polymers used in electronic applications.
  • Coatings and Films: Research suggests that this compound can be utilized in coatings that require specific chemical resistance or mechanical properties.

Case Study 1: Synthesis of Novel Compounds

A study synthesized a series of beta-amino amides incorporating fused heterocycles derived from compounds similar to this compound. These compounds were evaluated for their effectiveness as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. The findings indicated that certain derivatives exhibited high selectivity and oral bioavailability, marking their potential as therapeutic agents for diabetes management .

Case Study 2: Material Enhancement

Research on the incorporation of this compound into polymer composites demonstrated improved electrical properties. When blended with non-polar polymers, the resulting materials exhibited enhanced conductivity, making them suitable for applications in flexible electronics and sensors.

Data Tables

Application AreaSpecific UseFindings/Notes
Organic SynthesisIntermediate for complex organic moleculesFacilitates various chemical transformations
Drug DevelopmentPotential DPP-IV inhibitorsHigh selectivity and oral bioavailability observed
Material ScienceConductive polymer productionEnhanced electrical properties noted
CoatingsChemical-resistant coatingsImproved mechanical properties achieved

Mechanism of Action

The mechanism of action of 4-Oxo-4-thiophen-2-ylbutanenitrile involves its interaction with various molecular targets. The thiophene ring and functional groups allow it to participate in different biochemical pathways. For instance, it may inhibit specific enzymes or bind to receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

    Thiophene: A simpler compound with a five-membered ring containing sulfur.

    2-Thiophenecarboxaldehyde: A precursor in the synthesis of 4-Oxo-4-thiophen-2-ylbutanenitrile.

    Thiophene-2-carboxylic acid: Another derivative of thiophene with different functional groups.

Uniqueness: this compound is unique due to its combination of a thiophene ring, ketone, and nitrile groups. This structure imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-oxo-4-thiophen-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXODNAKMVHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403536
Record name 4-oxo-4-thiophen-2-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17960-38-2
Record name 4-oxo-4-thiophen-2-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXO-4-(2-THIENYL)BUTYRONITRILE
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